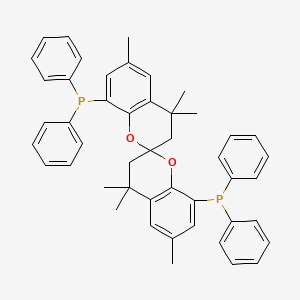

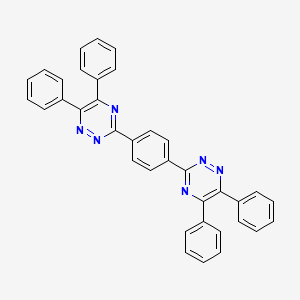

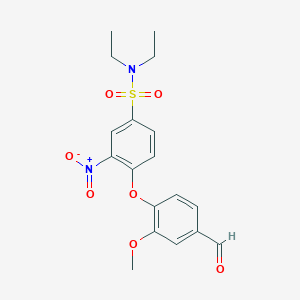

![molecular formula C11H15NO2 B3271932 2-Phenyl-2-[(propan-2-yl)amino]acetic acid CAS No. 557090-10-5](/img/structure/B3271932.png)

2-Phenyl-2-[(propan-2-yl)amino]acetic acid

Übersicht

Beschreibung

“2-Phenyl-2-[(propan-2-yl)amino]acetic acid” is an organic compound with the chemical formula C11H15NO2 . It is a derivative of phenylacetone, also known as phenyl-2-propanone . Phenylacetone is a colorless oil that is soluble in organic solvents and is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis for Ulcerative Colitis Treatment

The synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analog of a nonsteroidal anti-inflammatory drug (NSAID), and its evaluation in the treatment of inflammatory bowel diseases, particularly ulcerative colitis, has been a point of interest. This compound, along with a novel mutual azo prodrug of 5-aminosalicylic acid, has shown promising results in reducing inflammation in rat models of trinitrobenzenesulfonic acid (TNB)-induced colitis, suggesting potential applications in the treatment of ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).

Antimalarial Potential

A series of compounds derived from substituted 1-phenyl-2-propanones have been synthesized and evaluated for their antimalarial activity. Quantitative structure-activity relationship studies indicated that increasing antimalarial potency is correlated with decreasing size and electron donation of the phenyl ring substituents. These compounds demonstrated high activity against resistant strains of malaria in mice and showed potential for long-term protection against infection even with oral administration, warranting further exploration for their antimalarial applications (Werbel et al., 1986).

Moth Pest Management

Research into the interaction of acetic acid and phenylacetaldehyde has provided insights into their use as attractants for trapping pest species of moths. These compounds, when presented together, created a more potent lure for certain moth species compared to when they were used individually. This research offers potential applications in pest management by developing more effective lures to control moth populations that pose threats to agriculture (Landolt, Tóth, Meagher, & Szarukán, 2013).

Cardiovascular Implications

The synthesis of new 2-aryl-2-imidazolinyl-acetic acids and their pharmacological effects have been explored, particularly in relation to cardiovascular activity. These compounds, contrasted with inactive N(1)-alkylated derivatives of 2-arylamino-2-imidazolines, exhibited bradykardic activity similar to exocyclic alkylated clonidine derivatives. This suggests potential applications in developing treatments for cardiovascular conditions (Beyerle, Bohn, Schönafinger, Martorana, & Bender, 1985).

Wirkmechanismus

Target of Action

The primary target of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid is cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological processes and inflammatory responses.

Mode of Action

This compound acts as a selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostanoids. This inhibition disrupts the inflammatory response, leading to its anti-inflammatory activity .

Result of Action

The inhibition of COX-2 by this compound results in a decrease in the production of pro-inflammatory prostaglandins. This leads to a reduction in inflammation and associated symptoms such as pain and swelling .

Eigenschaften

IUPAC Name |

2-phenyl-2-(propan-2-ylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-10(11(13)14)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHRSYJUGWKYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

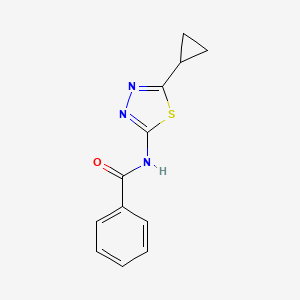

![4-(azepan-1-ylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3271905.png)

![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)

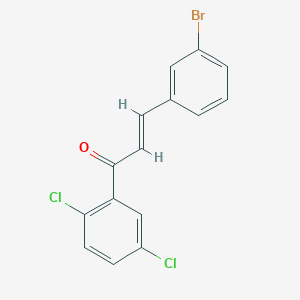

![N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3271912.png)